molecular formula C11H11FN4O B1475767 5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole CAS No. 2034422-64-3

5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

Cat. No. B1475767
CAS RN: 2034422-64-3
M. Wt: 234.23 g/mol
InChI Key: CSWASVXBCXASAA-UHFFFAOYSA-N
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Description

5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole, also known as FPOX, is a heterocyclic compound that has been studied for its various applications in scientific research. It is a five-membered ring structure composed of two nitrogen atoms, one oxygen atom, and two carbon atoms. FPOX has been found to have a number of unique properties, such as high solubility, excellent thermal stability, and low toxicity. These properties make it an attractive compound for use in a variety of scientific research applications.

Scientific Research Applications

Computational Chemistry

Finally, computational chemists might find this compound intriguing for in silico studies. Its structure could be used to model interactions with biological macromolecules, contributing to the understanding of binding dynamics and structure-activity relationships.

Each of these applications requires thorough research and validation. The compound’s versatility across different fields of science highlights its potential as a significant contributor to future scientific advancements. The Royal Society of Chemistry provides additional data that could be useful for researchers looking into the properties and applications of this compound .

properties

IUPAC Name

5-(4-fluoropyrrolidin-2-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c12-7-5-9(14-6-7)11-15-10(16-17-11)8-3-1-2-4-13-8/h1-4,7,9,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWASVXBCXASAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=NC(=NO2)C3=CC=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 4
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole

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